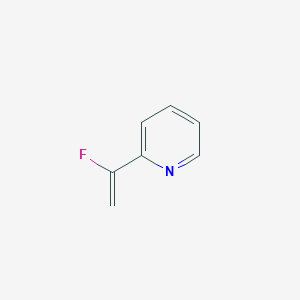

2-(1-Fluorovinyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of pyridines, including fluorinated pyridines, often involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Fluorination of pyridine can be achieved using complex AlF3 and CuF2 at 450–500 °C .Molecular Structure Analysis

Pyridine is similar to benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis

Pyridine derivatives, including fluorinated pyridines, have been shown to exhibit various biological activities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .Physical And Chemical Properties Analysis

The physical properties of pyridines are the consequence of a stable, cyclic, 6-π-electron, π-deficient, aromatic structure containing a ring nitrogen atom .Scientific Research Applications

Medicinal Chemistry

2-(1-Fluorovinyl)pyridine: plays a significant role in medicinal chemistry due to its structural similarity to pyridine, a common scaffold in drug design. Pyridine derivatives are known for their basicity, water solubility, stability, and hydrogen bond-forming ability, which are advantageous in creating bioactive molecules . The fluorovinyl group can enhance the binding affinity and selectivity of pharmaceutical compounds, making it valuable in the synthesis of novel therapeutics.

Drug Design

In drug design, 2-(1-Fluorovinyl)pyridine can act as a bioisostere, replacing other functional groups to improve pharmacokinetic properties . Its incorporation into BACE1 inhibitors, for example, has shown promise in the treatment of Alzheimer’s disease, highlighting its potential in addressing neurodegenerative disorders.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the introduction of fluorine atoms into organic frameworks, which can significantly alter the chemical and physical properties of the synthesized compounds .

Material Science

2-(1-Fluorovinyl)pyridine: finds applications in material science, where its derivatives are used in the development of advanced materials with specific electronic and optical properties. These materials are crucial for the fabrication of devices like photodiodes and light-detecting systems .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(1-Fluorovinyl)pyridine could be used as reagents or standards due to their consistent and predictable behavior. They may serve as calibration standards for various analytical techniques, aiding in the accurate measurement of chemical substances .

Biochemistry

The compound’s derivatives are significant in biochemistry, where they are part of the study of biologically active natural products. Their diverse physicochemical properties make them suitable for exploring biochemical pathways and interactions within living organisms .

Mechanism of Action

Future Directions

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that 2-(1-Fluorovinyl)pyridine and similar compounds may have potential applications in future drug discovery and development.

properties

IUPAC Name |

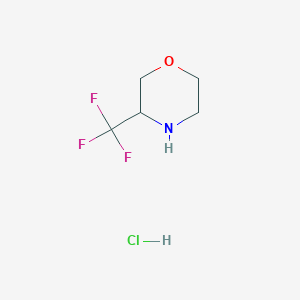

2-(1-fluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUCSDZZOWUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluorovinyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?

A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []

Q2: What role does the fluorine atom play in the reported reaction?

A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)